molecular formula C7H8N4O B13650756 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile

2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile

Cat. No.: B13650756
M. Wt: 164.16 g/mol
InChI Key: BTCQKWVQBIGXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C7H8N4O. This compound is known for its role in various chemical reactions and its potential applications in scientific research. It is characterized by its unique structure, which includes an amino group, a methoxy group, a methyl group, and a carbonitrile group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Amino-4-methoxy-6-methylpyrimidine.

    Reaction with Cyanogen Bromide: The starting material is reacted with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction introduces the carbonitrile group at the 5-position of the pyrimidine ring.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxidized products.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Oxidized products such as aldehydes or carboxylic acids.

    Reduction: Amine derivatives.

Scientific Research Applications

2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an electron donor, forming charge transfer complexes with electron acceptors. This interaction can influence various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-methylpyrimidine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.

    2-Amino-4,6-dimethylpyrimidine: Contains an additional methyl group, altering its chemical properties and reactivity.

    2-Amino-4-methoxy-5-methylpyrimidine: The position of the methyl group is different, affecting its steric and electronic properties.

Uniqueness

2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-amino-4-methoxy-6-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H8N4O/c1-4-5(3-8)6(12-2)11-7(9)10-4/h1-2H3,(H2,9,10,11)

InChI Key

BTCQKWVQBIGXRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.